molecular formula C17H22N2O3 B6623681 N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide

N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide

Katalognummer B6623681
Molekulargewicht: 302.37 g/mol
InChI-Schlüssel: KQGUWWBTEPJSFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide, commonly known as CB1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound acts as an antagonist to the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. CB1 antagonists have been studied for their potential use in treating obesity, addiction, and several other medical conditions.

Wirkmechanismus

N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists act by blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, which is primarily found in the central nervous system. The N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. By blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists can reduce food intake, decrease drug-seeking behavior, and improve mood.
Biochemical and Physiological Effects:
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight in animal models and human clinical trials. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating addiction to drugs such as cocaine and nicotine. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have also been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments is that they can be used to selectively block the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor. This allows researchers to study the specific effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor blockade on various physiological processes. One of the limitations of using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments is that they can have off-target effects on other receptors, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for research on N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists. One area of research is the development of more selective N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists that have fewer off-target effects. Another area of research is the investigation of the long-term effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist treatment on various physiological processes. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating several medical conditions, including obesity, addiction, and anxiety disorders. Further research is needed to determine the efficacy and safety of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists for these applications.
Conclusion:
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been extensively studied for their potential therapeutic applications. These compounds act by blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, which is primarily found in the central nervous system. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight, decrease drug-seeking behavior, and improve mood. While there are limitations to using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments, they remain a valuable tool for studying the specific effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor blockade on various physiological processes. There are several future directions for research on N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists, including the development of more selective compounds and the investigation of their potential use in treating various medical conditions.

Synthesemethoden

The synthesis of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist involves the reaction of 4-hydroxybenzamide with cyclohexene-1-carbonyl chloride, followed by the addition of 3-aminopropylamine. The resulting product is purified through column chromatography, and the final compound is obtained as a white solid. The synthesis of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been extensively studied for their potential therapeutic applications. One of the most promising applications of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists is in the treatment of obesity. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight in animal models and human clinical trials. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating addiction to drugs such as cocaine and nicotine.

Eigenschaften

IUPAC Name

N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-9-7-14(8-10-15)17(22)19-12-4-11-18-16(21)13-5-2-1-3-6-13/h5,7-10,20H,1-4,6,11-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUWWBTEPJSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.